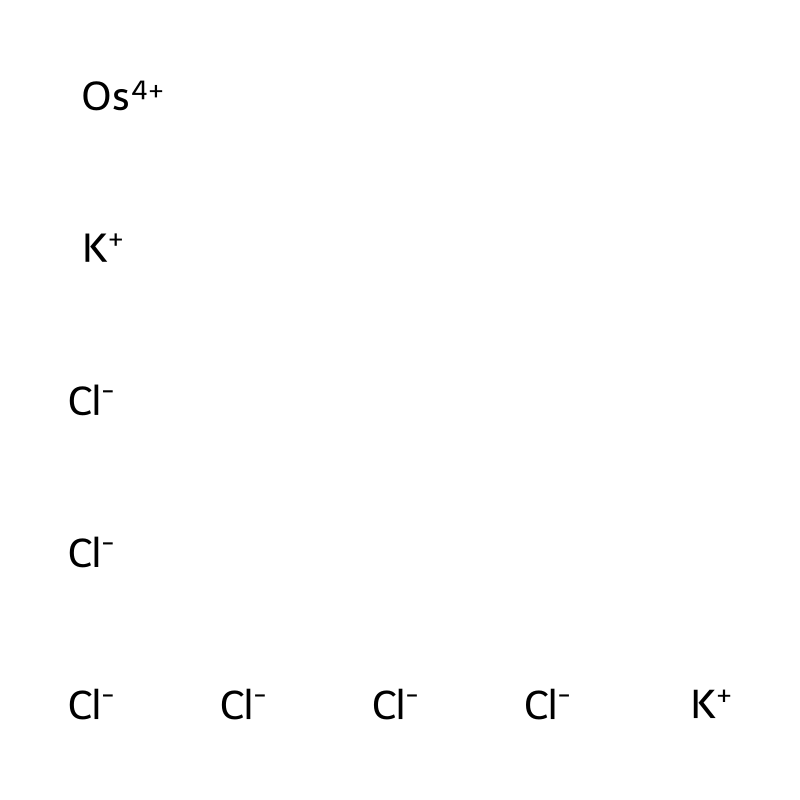Osmate(2-), hexachloro-, potassium (1:2), (OC-6-11)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Molecular Structure Analysis
The compound has a complex ionic structure. The osmium atom (Os) is in the +4 oxidation state and is surrounded by six chloride (Cl) ions in an octahedral arrangement. This central OsCl₆²⁻ anion is balanced by two potassium (K⁺) cations, resulting in the overall formula K₂OsCl₆ [].
Here are some notable aspects of the structure:
- Octahedral geometry: The six chloride ions around the osmium atom arrange themselves in an octahedral geometry to minimize electrostatic repulsion.
- d-orbital involvement: Osmium has partially filled d-orbitals, which can participate in bonding with the chloride ligands. This can lead to formation of covalent character in the Os-Cl bonds.
Chemical Reactions Analysis
- Solubility reactions: Potassium hexachloroosmate(IV) is expected to be soluble in polar solvents like water due to the ionic nature of the K⁺ and OsCl₆²⁻ ions [].
- Precipitation reactions: The OsCl₆²⁻ anion can potentially react with other cations to form insoluble precipitates. For example, it might react with barium cations (Ba²⁺) to form barium hexachloroosmate(IV) (BaOsCl₆), a white precipitate [].
Catalysis:
Potassium Hexachloroosmate(IV) exhibits some catalytic properties, meaning it can accelerate chemical reactions without being consumed itself. Researchers are investigating its potential as a catalyst for various reactions, including:
- Oxidation reactions: Studies suggest Potassium Hexachloroosmate(IV) could be used as a catalyst for the selective oxidation of organic molecules, potentially leading to the development of new and more efficient processes in organic synthesis.
- Hydrogen evolution reaction: Some research indicates Potassium Hexachloroosmate(IV) might be effective as a catalyst for the hydrogen evolution reaction, a crucial step in water splitting for hydrogen production [].
Material Science:
The unique structure and properties of Potassium Hexachloroosmate(IV) make it a potential candidate for various material science applications, such as:
- Development of new materials: Researchers are exploring the use of Potassium Hexachloroosmate(IV) in the synthesis of new materials with desired properties, such as improved conductivity or specific magnetic behavior.
- Energy storage: Some studies suggest Potassium Hexachloroosmate(IV) could be used as an electrode material in batteries or supercapacitors due to its ability to store and release charge.
Other Potential Applications:
Beyond the specific areas mentioned above, Potassium Hexachloroosmate(IV) might have applications in other scientific fields, including:
- Chemical sensing: The ability of Potassium Hexachloroosmate(IV) to interact with specific molecules makes it a potential candidate for developing chemical sensors for various analytes.
- Medicinal chemistry: While preliminary, some research suggests Potassium Hexachloroosmate(IV) might have potential applications in medicinal chemistry due to its interaction with biological systems.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Other CAS
1307-78-4






